

# Structural analysis of Regorafenib Monohydrate cocrystals

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An In-depth Technical Guide to the Structural Analysis of **Regorafenib Monohydrate** Cocrystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of **Regorafenib Monohydrate** cocrystals. Regorafenib, an oral multi-kinase inhibitor, is utilized in the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and advanced hepatocellular carcinoma.[1][2] Its commercial form, a monohydrate (REG·H<sub>2</sub>O), suffers from poor aqueous solubility, which can limit its clinical efficacy.[1][3] Crystal engineering, specifically the formation of cocrystals, presents a promising strategy to enhance the physicochemical properties of Regorafenib, such as solubility and dissolution rate, without altering its intrinsic pharmacological activity.[1][4]

This document details the synthesis and characterization of various Regorafenib cocrystals, presenting key quantitative data in comparative tables. It outlines the experimental protocols for cocrystal screening, synthesis, and analysis, and visualizes critical workflows and the signaling pathways targeted by Regorafenib.

# **Data Presentation: Physicochemical Properties**

The formation of cocrystals with various dicarboxylic acids has been shown to significantly alter the properties of **Regorafenib Monohydrate**.[1] The following tables summarize the



quantitative data from structural, thermal, and solubility analyses of several reported cocrystals compared to the parent drug.

Table 1: Crystallographic Data for Regorafenib Monohydrate and its Cocrystals

Com poun d	Form ula	Crys tal Syst em	Spac e Grou p	a (Å)	b (Å)	c (Å)	α (°)	β (°)	у (°)	V (ų)
REG· H <sub>2</sub> O[ 5]	C21H1 7CIF4 N4O4	Mono clinic	P 1 21/c 1	4.778 3	21.95 38	20.55 81	90.00	92.34 10	90.00	2154. 0
REG- MA (1:1) [1]	C <sub>21</sub> H <sub>1</sub> 5ClF <sub>4</sub> N <sub>4</sub> O <sub>3</sub> . C <sub>3</sub> H <sub>4</sub> O <sub>4</sub>	Triclin ic	P-1	11.23	12.01	12.18	62.45	66.89	88.01	1343. 4
REG- GA (1:1) [1]	C <sub>21</sub> H <sub>1</sub> 5CIF <sub>4</sub> N <sub>4</sub> O <sub>3</sub> · C <sub>5</sub> H <sub>8</sub> O <sub>4</sub>	Mono clinic	P2ı/n	10.34	16.59	16.64	90.00	97.56	90.00	2831. 1
REG- PA (2:1) [1]	2(C <sub>2</sub> 1 H <sub>15</sub> Cl F <sub>4</sub> N <sub>4</sub> O <sub>3</sub> )·C 7H <sub>12</sub> O	Triclin ic	P-1	10.01	12.89	21.53	90.11	96.11	109.2 3	2584. 2

REG·H<sub>2</sub>O: **Regorafenib Monohydrate**; REG–MA: Regorafenib-Malonic Acid; REG–GA: Regorafenib-Glutaric Acid; REG–PA: Regorafenib-Pimelic Acid.

Table 2: Thermal Properties and Solubility Data



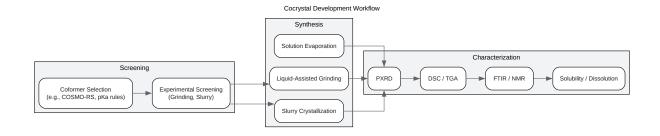
Compound	Melting Point (°C)	Decompositio n Onset (°C)	Apparent Solubility (µg/mL)	Dissolution Rate Improvement (vs. REG·H <sub>2</sub> O)
REG∙H₂O	~186-206[6]	~220	0.05	-
REG-MA	158.4	158.4	0.06	Comparable
REG-GA	151.7	179.8	0.81	Significantly Enhanced[1]
REG-PA	170.1	185.3	3.51 (70.3x increase)[7]	Significantly Enhanced[1]

# **Experimental Protocols**

The successful development of pharmaceutical cocrystals relies on a systematic workflow encompassing screening, synthesis, and comprehensive characterization.

# **Cocrystal Screening and Synthesis Workflow**

The initial phase involves selecting suitable coformers based on crystal engineering principles, followed by synthesis using various methods and subsequent characterization to confirm cocrystal formation.



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Caption: A generalized workflow for cocrystal screening, synthesis, and characterization.



# **Cocrystal Screening**

The selection of appropriate coformers is a critical step. Computational methods and established principles guide this process:

- Computational Screening: Models like COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents) can predict the likelihood of cocrystal formation between an active pharmaceutical ingredient (API) and potential coformers, reducing the experimental search space.[8]
- Crystal Engineering Principles: Coformers are often selected based on their ability to form robust supramolecular synthons (e.g., acid-amide) with the API through non-covalent interactions like hydrogen bonds.[4]

# **Cocrystal Synthesis Methods**

Several techniques are employed for the synthesis of Regorafenib cocrystals:

- Liquid-Assisted Grinding (LAG): The API and coformer are ground together in a mortar and pestle or a ball mill with a minimal amount of a solvent.[1][4] This method is efficient for screening and can rapidly produce cocrystals.[9]
  - Protocol: A stoichiometric mixture of Regorafenib Monohydrate and the chosen coformer is placed in a grinding jar with a few drops of a suitable solvent (e.g., acetonitrile, ethanol).
     The mixture is then ground at a specified frequency (e.g., 30 Hz) for a set duration (e.g., 60 minutes). The resulting solid is collected for analysis.
- Slurry Crystallization: The API and coformer are stirred in a solvent in which they have limited solubility.[1] Over time, the less stable forms dissolve and the more stable cocrystal precipitates.
  - Protocol: A supersaturated solution of the coformer is prepared. An excess of
     Regorafenib Monohydrate is added to this solution. The resulting slurry is stirred at a constant temperature (e.g., 25 °C) for several days. The solid is then filtered, washed, and dried.[10]



- Solution Evaporation: Both the API and coformer are dissolved in a common solvent, and the solvent is allowed to evaporate slowly, leading to the crystallization of the cocrystal.[4] This method is often used to grow single crystals suitable for X-ray diffraction.[10]
  - Protocol: Stoichiometric amounts of Regorafenib and the coformer are dissolved in a suitable solvent (e.g., acetone) with gentle heating. The solution is filtered to remove any undissolved particles and then left for slow evaporation at room temperature. Crystals are harvested once they appear.[11]

# **Characterization Techniques**

A suite of analytical methods is used to confirm cocrystal formation and evaluate its properties. [4][12]

- X-ray Diffraction (XRD): This is the definitive method for identifying new crystalline phases.
  - Powder X-ray Diffraction (PXRD): Used to check the formation of a new crystalline phase by comparing the diffraction pattern of the product to the starting materials. A unique pattern indicates a new solid form.[14]
  - Single-Crystal X-ray Diffraction (SC-XRD): Provides the absolute crystal structure, including bond lengths, angles, and intermolecular interactions, confirming the formation of a cocrystal.[13]
- Thermal Analysis:
  - Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions. A cocrystal will typically exhibit a single, sharp melting endotherm that is different from the melting points of the individual components.[15][16]
  - Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, used to assess thermal stability and determine the presence of solvent molecules.[16]
- Spectroscopy:



- Fourier-Transform Infrared (FTIR) Spectroscopy: Detects shifts in the vibrational frequencies of functional groups involved in hydrogen bonding, providing evidence of the intermolecular interactions within the cocrystal lattice.[17]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to probe the local environment of atoms within the crystal lattice, and solution NMR confirms the stoichiometric ratio of the components in the cocrystal.[1]
- Physicochemical Property Assessment:
  - Powder Dissolution Studies: Measure the rate at which the cocrystal dissolves in a given medium, often showing significant improvements over the parent API.[1]
  - Dynamic Vapor Sorption (DVS): Assesses the hygroscopicity and physical stability of the cocrystal under varying relative humidity conditions.[1]

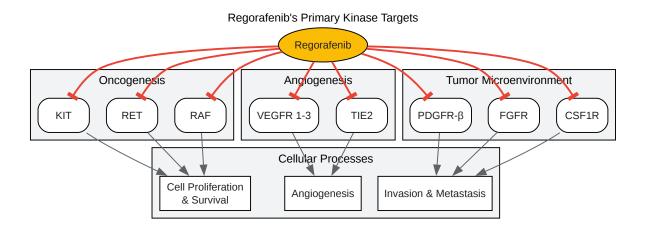
# **Regorafenib Signaling Pathways**

Regorafenib is a multikinase inhibitor that targets several key signaling pathways involved in oncogenesis, tumor angiogenesis, and the tumor microenvironment.[2][18] Its mechanism of action involves blocking the activity of various receptor tyrosine kinases (RTKs) and intracellular kinases.

## **Primary Kinase Inhibition Pathway**

Regorafenib's primary targets are kinases that drive tumor growth and blood vessel formation. By inhibiting these, it effectively cuts off the tumor's nutrient supply and halts proliferation.[19]





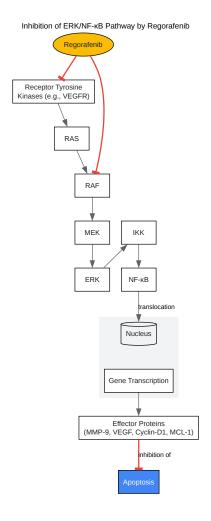
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Caption: Regorafenib inhibits multiple kinases involved in key cancer progression pathways.

# Downstream ERK/NF-kB Signaling Pathway

A significant mechanism through which Regorafenib exerts its antitumor effect is by suppressing the ERK/NF-kB signaling pathway.[20] This inhibition leads to reduced expression of proteins involved in cell survival and proliferation and promotes apoptosis.





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Caption: Regorafenib blocks the ERK/NF-kB cascade, leading to decreased survival signals and increased apoptosis.[20]

# Conclusion

The structural and physicochemical characterization of **Regorafenib Monohydrate** cocrystals demonstrates that crystal engineering is a highly effective strategy for overcoming the solubility limitations of the parent drug. Cocrystals with coformers like glutaric acid and pimelic acid have shown significantly enhanced apparent solubility and dissolution rates, which could potentially lead to improved oral bioavailability and more efficient clinical formulations.[1] The detailed protocols and pathway analyses provided herein serve as a technical resource for the continued research and development of novel solid forms of Regorafenib and other poorly soluble APIs.



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